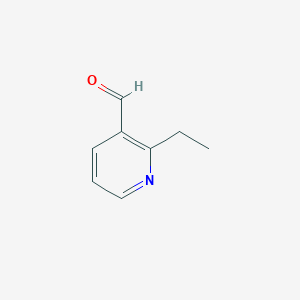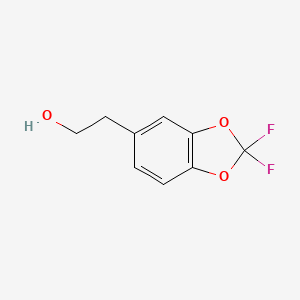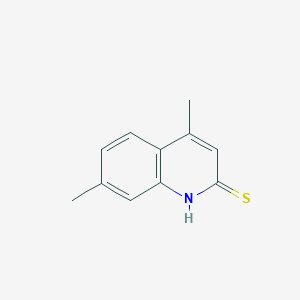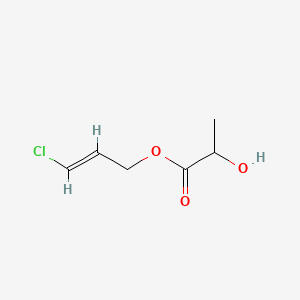
3-Chloroallyl lactate
説明
Lactate is a glycolytic product and a significant energy source. It regulates gene transcription via lactylation of histones and non-histone proteins . Lactate is the end product of glycolysis and efficiently functions as the carbon source, signaling molecules, and immune regulators .
Synthesis Analysis
Lactate is predominantly cleared by the liver through gluconeogenesis (the Cori cycle) and ATP production (oxidative phosphorylation, the Krebs cycle). Lactate is a primary product of glycolysis in mammals and is continuously used in various cells, tissues, and organs .Molecular Structure Analysis
Lactic acid, the parent compound of lactate, has the molecular formula CH3CH(OH)COOH. It is white in the solid state and is miscible with water. When in the dissolved state, it forms a colorless solution .Chemical Reactions Analysis
The reaction sequence of lactate hydrolysis can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium .Physical And Chemical Properties Analysis
Lactate is a significant energy source and major gluconeogenic precursor during metabolism and a signaling molecule . Its physical and chemical properties depend on intrinsic compositional and structural factors .作用機序
Target of Action
The primary targets of 3-Chloroallyl lactate, a derivative of lactate, are likely to be similar to those of lactate itself. Lactate has been found to play an important role in regulating the function of many cells, including adipocytes, endothelial cells, and neurons . It is involved in tissue remodeling, angiogenesis, proliferation, and differentiation . One potential target of lactate is the enzyme glycerol-3-phosphate dehydrogenase (G3PDH), which is responsible for the switching of carbohydrate and lipid metabolism .
Mode of Action
3-Chloroallyl lactate, like lactate, is expected to interact with its targets and bring about changes in their function. For instance, lactate has been found to have cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions . It is also known to utilize different transporters and signaling cascades in various immune cell types .
Biochemical Pathways
The lactate shuttle theory suggests that lactate can be produced in one cell type and consumed in another . It is also involved in the regulation of various biological pathways, including energy metabolism, oxidative stress, apoptosis, calcium homeostasis, angiogenesis, and inflammatory and immune responses .
Pharmacokinetics
The pharmacokinetics of 3-Chloroallyl lactate is expected to be similar to that of lactate. A physiologically based pharmacokinetic (PBPK) model for a similar compound, 3-chloroallyl alcohol (3-CAA), predicts that oral gavage results in a 6-fold higher maximum blood concentration (Cmax) than the same dose administered in drinking water, but similar area under the curve (AUC) values . This suggests that the route of administration can significantly influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3-Chloroallyl lactate’s action are likely to be similar to those of lactate. Lactate has been found to have immunomodulatory effects, which may have a substantial impact in conditions such as cancer, sepsis, autoimmunity, wound healing, and other conditions with elevated lactate levels . It is also known to have a role in the regulation of various cellular processes, including cell metabolism, differentiation, polarization, and effector functions .
Action Environment
The action, efficacy, and stability of 3-Chloroallyl lactate are likely to be influenced by various environmental factors. For instance, the PBPK model for 3-CAA suggests that the route of administration can significantly influence the internal exposure to the compound . Moreover, lactate’s effects are known to be cell, receptor, mediator, and microenvironment-specific , suggesting that the cellular and tissue environment can significantly influence the compound’s action.
将来の方向性
Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to the epigenetic landscape, opening a new era for in-depth exploration of lactate metabolism . Future research could focus on the role of lactate in disease and provide a reference and direction for future research .
特性
IUPAC Name |
[(E)-3-chloroprop-2-enyl] 2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFDADZFLRVTLN-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC/C=C/Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338820 | |
| Record name | Lactic acid 3-chloroallyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroallyl lactate | |
CAS RN |
64058-39-5 | |
| Record name | Lactic acid, 3-chloroallyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactic acid 3-chloroallyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



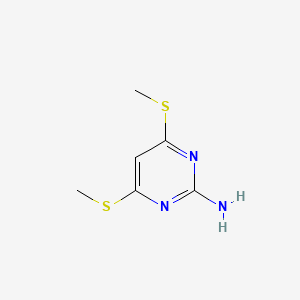
![1-Chloro-3-[(propan-2-yl)oxy]propan-2-one](/img/structure/B3385465.png)
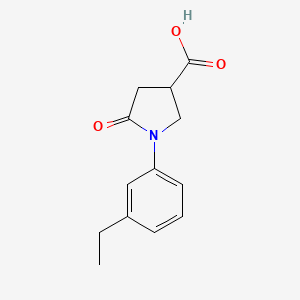
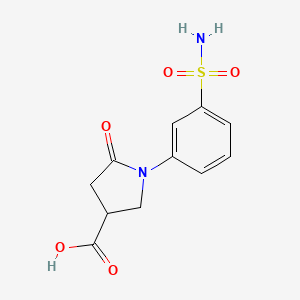
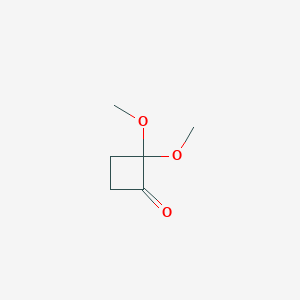
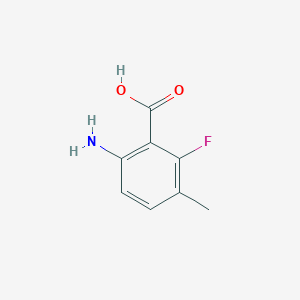
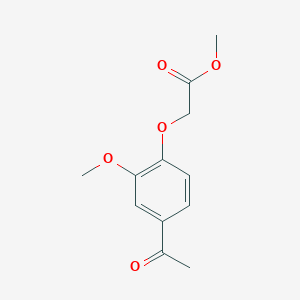
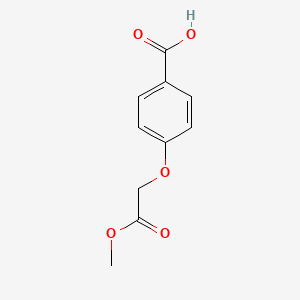
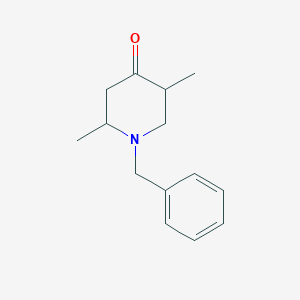
![5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3385508.png)
![2-[[5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B3385516.png)
